molecular formula C12H13N3 B2994848 (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine CAS No. 865075-85-0

(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine

Cat. No.: B2994848
CAS No.: 865075-85-0
M. Wt: 199.257
InChI Key: HSSNXQNQTXKAPY-UHFFFAOYSA-N
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Description

(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine is a heterocyclic organic compound that features two pyridine rings connected by a methylamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine typically involves the condensation of 2-amino-4-methylpyridine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar condensation techniques. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: A precursor in the synthesis of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine.

    4-Methyl-2-pyridylamine: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its dual pyridine structure, which provides distinct electronic and steric properties. This makes it a versatile building block for the synthesis of various heterocyclic compounds and potential therapeutic agents .

Properties

IUPAC Name

4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-10-4-6-14-12(7-10)15-9-11-3-2-5-13-8-11/h2-8H,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSNXQNQTXKAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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